molecular formula C21H18ClN3O4 B11368345 5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

Cat. No.: B11368345
M. Wt: 411.8 g/mol
InChI Key: ARGVKWMCVJSXEL-UHFFFAOYSA-N
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Description

5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring, an oxadiazole ring, and a chloro-substituted phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide involves multiple steps. One common method includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Oxadiazole Ring: The oxadiazole ring is typically introduced through a cyclization reaction involving hydrazides and carboxylic acids or their derivatives.

    Substitution Reactions: The chloro and ethoxy groups are introduced through substitution reactions using appropriate reagents such as chlorinating agents and ethylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the oxadiazole ring, converting it to amine derivatives.

    Substitution: The chloro and ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution Reagents: Sodium ethoxide (NaOEt), sodium methoxide (NaOMe)

Major Products

    Oxidation Products: Quinone derivatives

    Reduction Products: Amine derivatives

    Substitution Products: Various substituted benzofuran and oxadiazole derivatives

Scientific Research Applications

5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The benzofuran and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including antimicrobial and anticancer activities. The exact molecular targets and pathways are still under investigation, but the compound’s unique structure allows it to interact with multiple biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide
  • 5-chloro-N’-(4-ethoxybenzylidene)-2-thiophenecarbohydrazide

Uniqueness

Compared to similar compounds, 5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide stands out due to its unique combination of benzofuran and oxadiazole rings. This structural feature provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H18ClN3O4

Molecular Weight

411.8 g/mol

IUPAC Name

5-chloro-N-[4-(4-ethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3,6-dimethyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H18ClN3O4/c1-4-27-14-7-5-13(6-8-14)18-20(25-29-24-18)23-21(26)19-12(3)15-10-16(22)11(2)9-17(15)28-19/h5-10H,4H2,1-3H3,(H,23,25,26)

InChI Key

ARGVKWMCVJSXEL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=C(C4=C(O3)C=C(C(=C4)Cl)C)C

Origin of Product

United States

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